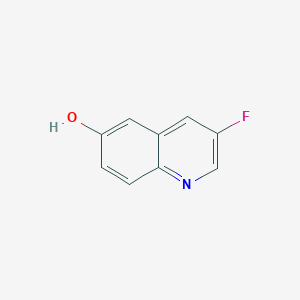

3-Fluoroquinolin-6-OL

Übersicht

Beschreibung

3-Fluoroquinolin-6-ol is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of fluoroquinolones, including this compound, involves various synthetic approaches to the quinolone system. This includes structural modifications by incorporating substituents into different positions or by means of annelation .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6FNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

1. Antibacterial Activity

3-Fluoroquinolin-6-OL and its derivatives have been extensively studied for their potent antibacterial activities. For instance, fluoroquinolones, which include derivatives of this compound, have shown a broad and intense activity against gram-negative bacilli and cocci in vitro. These compounds target DNA gyrase, a crucial enzyme in bacteria, thus inhibiting bacterial replication and growth (Wolfson & Hooper, 1985).

2. Antifungal and Anticancer Potential

Derivatives of this compound have also been synthesized and tested for their antifungal activity. Notably, certain derivatives have shown significant inhibitory effects on fungal growth, including the ability to alter the permeability of fungal cell membranes and impact the cellular contents like reducing sugars and proteins (Xu et al., 2007). Additionally, some derivatives have demonstrated potential as antitumor agents by selectively inhibiting cancer cell lines and impacting molecular pathways associated with cancer progression (Chou et al., 2010).

3. Use in Veterinary Medicine

The fluoroquinolones, including those derived from this compound, have been used in veterinary medicine. These compounds have varied pharmacokinetic properties and are used to treat bacterial infections in animals. Their efficacy is influenced by structural modifications at specific positions on the quinolone nucleus (Martinez, McDermott, & Walker, 2006).

4. Fluorescence Studies for Biological Applications

Fluorophores derived from this compound have been synthesized and utilized for fluorescence studies in biological systems. These fluorophores show promise in applications such as labeling nucleosides and in studying hybridization affinities in oligodeoxyribonucleotides (Singh & Singh, 2007).

5. Development of New Fluoroquinolones

Research into this compound has led to the synthesis of novel fluoroquinolones with diverse biological activities, including antibacterial and anticancer properties. Modifications of the quinolone system have been extensively studied to enhance these properties (Charushin, Nosova, Lipunova, & Chupakhin, 2014).

6. Anti-Plasmodial Activity

Modifications of 6-fluoroquinolines, including this compound derivatives, have been tested against strains of Plasmodium falciparum, showing promising results in combating malaria. These compounds have been evaluated both in vitro and in vivo for their antiplasmodial activities (Hochegger et al., 2019).

Wirkmechanismus

Target of Action

The primary target of 3-Fluoroquinolin-6-OL, like other fluoroquinolones, is bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction, and its inhibition leads to a high level of antibacterial activity .

Mode of Action

This compound interacts with its target, bacterial DNA-gyrase, by inhibiting its function . This inhibition disrupts the replication of bacterial DNA, thereby halting bacterial growth and reproduction .

Biochemical Pathways

It is known that the compound’s action on bacterial dna-gyrase disrupts the normal replication process of bacterial dna . This disruption can lead to downstream effects such as the cessation of bacterial growth and eventual bacterial death .

Pharmacokinetics

Fluoroquinolones in general are known for their favorable pharmacokinetic profiles . They achieve high serum concentrations and have low minimum inhibitory concentrations (MICs), making them suitable for the treatment of systemic infections .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and reproduction due to the disruption of bacterial DNA replication . This leads to a high level of antibacterial activity and the potential to treat infections caused by bacteria resistant to other classes of antibacterials .

Action Environment

It is known that the storage temperature for this compound is between 2-8°c in a sealed, dry environment . This suggests that the compound’s stability and efficacy may be affected by factors such as temperature and humidity.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known that fluoroquinolones, the family of compounds to which 3-Fluoroquinolin-6-OL belongs, interact with bacterial DNA-gyrase, inhibiting bacterial reproduction

Molecular Mechanism

Fluoroquinolones, the family of compounds to which this compound belongs, are known to inhibit bacterial DNA-gyrase, thereby inhibiting bacterial reproduction

Eigenschaften

IUPAC Name |

3-fluoroquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAYWIYDQAWNFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90736200 | |

| Record name | 3-Fluoroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808755-53-5 | |

| Record name | 3-Fluoroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

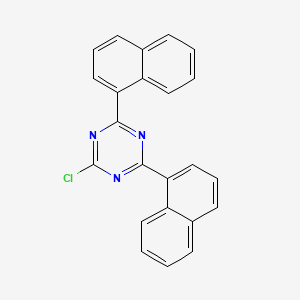

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3029789.png)

![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)

![Trichloro[3-(pentafluorophenyl)propyl]silane](/img/structure/B3029796.png)

![2-Methyloxazolo[4,5-c]pyridine](/img/structure/B3029799.png)